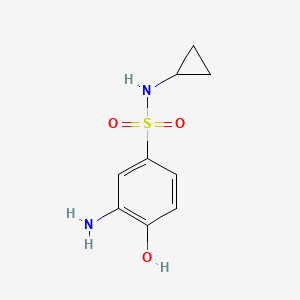

3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide

Description

Historical Context and Development

The development of this compound must be understood within the broader historical framework of sulfonamide chemistry, which began with groundbreaking discoveries in the early 20th century. Sulfonamide drugs were the first broadly effective antibacterials to be used systemically, paving the way for the antibiotic revolution in medicine. The foundational work in this field traces back to 1932 when German bacteriologist and pathologist Gerhard Domagk noted the effects of the red dye Prontosil on Streptococcus infections in mice. This discovery led to the identification of sulfanilamide as the active metabolite, establishing the fundamental principles of sulfonamide pharmacology.

The specific compound this compound represents a modern evolution of these early discoveries, incorporating structural modifications that enhance selectivity and biological activity. The development of sulfonamides as a therapeutic class was initially driven by the work of Bayer chemists Josef Klarer and Fritz Mietzsch, who synthesized Prontosil as part of a research program designed to find dyes that might act as antibacterial drugs in the body. The crucial test result that established the antibacterial efficacy of Prontosil in mice dates from late December 1931, with IG Farben filing a German patent application concerning its medical utility on December 25, 1932.

The evolution from these early sulfonamides to contemporary derivatives like this compound reflects decades of medicinal chemistry optimization. The introduction of cyclopropyl groups and specific hydroxyl positioning represents sophisticated approaches to modulating biological activity while maintaining the core sulfonamide functionality. This compound exemplifies the ongoing refinement of sulfonamide structures to address modern therapeutic challenges, including the emergence of antibiotic-resistant bacterial strains.

Significance in Sulfonamide Chemistry

This compound holds particular significance within sulfonamide chemistry due to its unique structural features and demonstrated biological activities. The compound belongs to the class of aromatic benzenesulfonamides, which have shown considerable promise as carbonic anhydrase inhibitors. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide, generating bicarbonate and protons, and their inhibition has therapeutic implications for various conditions.

The structural design of this compound incorporates several key elements that distinguish it from classical sulfonamides. The presence of both amino and hydroxyl functional groups on the benzene ring creates opportunities for enhanced binding interactions with target enzymes. The cyclopropyl substituent on the sulfonamide nitrogen represents a strategic modification that can influence both the compound's lipophilicity and its binding characteristics. This structural configuration aligns with the "tail approach" strategy used in carbonic anhydrase inhibitor design, where modifications to portions of the molecule not directly involved in zinc chelation can provide selectivity for specific enzyme isoforms.

Research has demonstrated that amino acids and their derivatives constitute valuable building blocks for carbonic anhydrase inhibitors, with their bivalent chemical properties enabling diverse synthetic modifications. The amino functionality in this compound allows for potential conjugation reactions and further structural elaboration, making it a versatile intermediate for drug development. The compound's significance is further enhanced by its potential antimicrobial properties, which address the continuing need for new antibacterial agents in an era of increasing antibiotic resistance.

The synthesis and bioactivity of hetaryl sulfonamides, including compounds with similar structural motifs, have been extensively studied. These investigations have shown that reaction conditions involving aryl sulfonyl chloride with appropriate heterocyclic amines can yield sulfonamides with high efficiency. The development of novel synthetic routes for N-aryl sulfonamides has become increasingly important due to their presence in numerous FDA-approved drugs.

Nomenclature and Classification

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry standards for organic compound naming. The compound's Chemical Abstracts Service registry number 1036458-44-2 provides a unique identifier for this specific molecular structure. The molecular formula C₉H₁₂N₂O₃S indicates the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 228.27 grams per mole.

The compound's classification within the broader sulfonamide family is based on its structural characteristics and functional group arrangements. As an arylsulfonamide, it contains the characteristic Ar−S(=O)₂−NX₂ structure where Ar represents an aryl group. The presence of the sulfonamide functional group, consisting of a sulfonyl group (O=S=O) connected to an amine group, defines its primary chemical classification. This functional group arrangement contributes to the compound's crystalline nature, a characteristic property of sulfonamides due to the rigidity of the functional group.

The specific positional descriptors in the compound's name reflect the precise arrangement of substituents on the benzene ring. The "3-amino" designation indicates an amino group at the third position relative to the sulfonamide substituent, while "4-hydroxybenzene" specifies a hydroxyl group at the fourth position. The "N-cyclopropyl" portion of the name indicates that the sulfonamide nitrogen is substituted with a cyclopropyl group. This detailed nomenclature system ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

Table 1: Structural and Physical Properties of this compound

The compound's classification as a specialized sulfonamide derivative positions it within a therapeutic class that has historical significance and contemporary relevance. Sulfonamides function as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This mechanism of action provides the foundation for their antibacterial properties and distinguishes them from other classes of antimicrobial agents. The structural modifications present in this compound may influence its specific binding characteristics and biological activity profile, potentially offering advantages over classical sulfonamide structures.

Propriétés

IUPAC Name |

3-amino-N-cyclopropyl-4-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c10-8-5-7(3-4-9(8)12)15(13,14)11-6-1-2-6/h3-6,11-12H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCYXVUIFJJFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide involves several steps. One common synthetic route includes the following steps:

Cyclopropylation: Introduction of the cyclopropyl group to the benzene ring.

Sulfonation: Addition of the sulfonamide group to the benzene ring.

Amination: Introduction of the amino group to the benzene ring.

Hydroxylation: Addition of the hydroxyl group to the benzene ring.

The reaction conditions for these steps typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .

Analyse Des Réactions Chimiques

3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The amino and hydroxyl groups can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry

3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical pathways and develop novel compounds.

The compound has been investigated for various biological activities:

- Antimicrobial Properties: It exhibits effectiveness against multi-drug resistant bacterial strains, making it a candidate for new antibiotic development.

- Anticancer Potential: Studies show it can inhibit cell proliferation in cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting mechanisms like inducing apoptosis and cell cycle arrest.

Medical Applications

Research indicates potential therapeutic uses in treating diseases such as:

- Cancer: Its ability to inhibit tumor growth positions it as a promising agent in oncology.

- Inflammatory Disorders: The compound has been explored for its role in modulating immune responses related to conditions like asthma and autoimmune diseases.

Antimicrobial Efficacy

A study demonstrated that this compound effectively targets multi-drug resistant bacteria, highlighting its potential as a lead compound for antibiotic development.

| Study | Findings |

|---|---|

| Antimicrobial Activity | Effective against resistant strains; potential for new antibiotics. |

Cancer Treatment

In vitro studies on MCF-7 cells revealed significant reductions in cell viability at concentrations as low as 10 µM, indicating strong anticancer activity.

| Study | Findings |

|---|---|

| Cancer Cell Proliferation | Induced apoptosis and cell cycle arrest; effective at low concentrations. |

Mécanisme D'action

The mechanism of action of 3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations:

Functional Group Diversity: The cyclopropyl sulfonamide group in the target compound distinguishes it from N-(3-aminopropyl)-4-nitrobenzenesulfonamide, which contains a nitro (-NO₂) group and a longer aliphatic chain. The latter’s nitro group may enhance electrophilicity, influencing reactivity in synthetic pathways .

Molecular Weight and Solubility :

- The target compound (228.27 g/mol) is lighter than both analogs, suggesting better solubility in polar solvents compared to the pyrazole derivative (412.40 g/mol) .

In contrast, N-(3-aminopropyl)-4-nitrobenzenesulfonamide remains commercially accessible, possibly due to broader applications in organic synthesis .

Research Findings and Methodological Insights

Computational Analysis:

Molecular docking tools like AutoDock Vina (which optimizes binding affinity predictions via multithreading and improved scoring functions) are critical for studying sulfonamide interactions .

Experimental Data Gaps:

- Toxicity and Stability: No data on the target compound’s toxicity, degradation pathways, or stability under varying pH/temperature conditions are available .

Activité Biologique

3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group, an amino group, and a cyclopropyl substituent, which contribute to its unique biological properties. The presence of the hydroxyl group at the para position relative to the sulfonamide is significant for its activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to selectively inhibit carbonic anhydrases, enzymes that play a crucial role in acid-base balance and are implicated in tumor progression.

- Antimicrobial Activity : It exhibits antimicrobial properties by disrupting bacterial cell function, potentially through inhibition of essential metabolic pathways .

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values and zones of inhibition are critical metrics for evaluating its antimicrobial potency.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 7.81 | 31 ± 0.12 |

| S. aureus | 15.63 | 28 ± 0.10 |

| K. pneumoniae | 15.63 | 30 ± 0.15 |

| B. subtilis | >100 | No inhibition |

The compound demonstrated significant activity against E. coli and K. pneumoniae, comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential:

- Cell Line Studies : It has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells .

- Mechanistic Insights : The compound may induce cell cycle arrest and apoptosis in cancer cells through modulation of key signaling pathways related to cell growth and survival .

Case Studies

- Antimicrobial Efficacy : A study assessed the compound's effectiveness against multi-drug resistant strains, revealing that it could serve as a lead compound for developing new antibiotics targeting resistant bacteria .

- Cancer Treatment : Another investigation focused on its effects on MCF-7 cells, where it was found to significantly reduce cell viability at concentrations as low as 10 µM, suggesting a potent anticancer effect .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of a cyclopropylamine derivative with a sulfonyl chloride intermediate under controlled conditions. Key steps include:

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride) .

- pH adjustment : Use buffered solutions (pH 7–8) to stabilize reactive intermediates .

- Purification : Employ column chromatography or recrystallization to isolate the product. Analytical HPLC (C18 column, acetonitrile/water gradient) ensures purity >95% .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropyl group at ~1.0–1.5 ppm, sulfonamide protons at ~7.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- HPLC : Quantifies purity and detects impurities using UV detection at 254 nm .

Q. What are the key functional groups in this compound, and how do they influence its reactivity?

- Methodological Answer :

- Sulfonamide group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and can undergo nucleophilic substitution .

- Amino and hydroxyl groups : Enable derivatization (e.g., acylation, alkylation) for SAR studies. Protect these groups during synthesis using tert-butoxycarbonyl (Boc) or benzyl ethers .

Advanced Research Questions

Q. How does the substitution pattern on the benzene ring influence biological activity, and how can contradictory SAR data be resolved?

- Methodological Answer :

- SAR Analysis : Compare analogues with varying substituents (e.g., chloro, methoxy) using enzyme inhibition assays (IC50 values) .

- Data Resolution : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins. Validate with isothermal titration calorimetry (ITC) to measure binding affinities .

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to identify structural descriptors correlated with activity .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Observed Side Reactions : Over-sulfonylation or oxidation of the hydroxyl group .

- Mitigation Strategies :

- Use inert atmospheres (N2/Ar) to prevent oxidation .

- Add reaction quenchers (e.g., sodium bisulfite) after sulfonylation .

- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) .

Q. How can computational tools predict biological interactions, and what validation methods are recommended?

- Methodological Answer :

- In Silico Modeling : Generate 3D structures using SMILES/InChI keys (e.g., from PubChem) for molecular dynamics simulations (GROMACS) .

- Validation : Compare predicted binding energies with experimental IC50 values from kinase assays .

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What challenges arise in scaling up synthesis, and how can process parameters be optimized?

- Methodological Answer :

- Challenges : Heat dissipation, impurity accumulation in large batches .

- Optimization :

- Use flow chemistry for exothermic steps (e.g., sulfonylation) .

- Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

- Pilot-scale trials (10–100 L reactors) to refine temperature/pH gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.